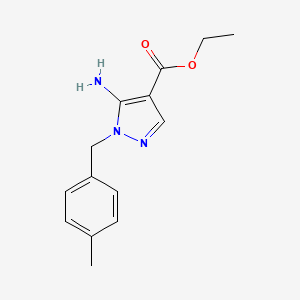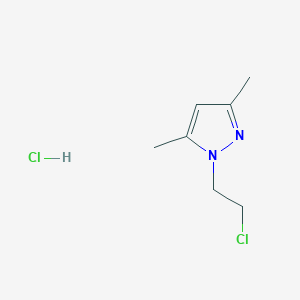
1-(2-Chlorethyl)-3,5-dimethylpyrazol;hydrochlorid
Übersicht
Beschreibung
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloroethyl group at position 1 and two methyl groups at positions 3 and 5, along with a hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of 1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride is the DNA molecule . It works by binding to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an alkylating agent, a group of anticancer chemotherapeutic drugs .
Mode of Action
1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride interacts with its target by cross-linking two strands of DNA, thereby preventing cell duplication . This cross-linking of guanine bases in DNA strands leads to fragmentation of the DNA by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA .
Biochemical Pathways
The compound affects the DNA replication pathway, leading to a halt in cell division . This disruption in the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s action on DNA also induces mispairing of the nucleotides, leading to mutations .
Pharmacokinetics
Similar compounds like mechlorethamine have a short biological half-life . They are rapidly metabolized and excreted, primarily through the kidneys . The bioavailability of these compounds can vary, but they are often administered intravenously to ensure maximum bioavailability .
Result of Action
The result of the action of 1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride is the inhibition of cell division and the induction of cell death . This makes it effective as a chemotherapeutic agent in the treatment of various types of cancer, including lymphoma, multiple myeloma, leukemia, and solid tumors .
Action Environment
The action, efficacy, and stability of 1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action . Additionally, the compound’s action can be influenced by the pH and temperature of the environment .
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride typically involves the alkylation of 3,5-dimethylpyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with appropriate catalysts and temperature control.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride include other chloroethyl-substituted pyrazoles and related heterocyclic compounds. For example:
1-(2-Chloroethyl)-3,5-dimethylpyrazole: Lacks the hydrochloride salt form but has similar chemical properties.
1-(2-Chloroethyl)-3-methylpyrazole: Contains only one methyl group, leading to different steric and electronic effects.
1-(2-Chloroethyl)-5-methylpyrazole: Similar to the previous compound but with the methyl group at a different position.
The uniqueness of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSBHDZRLVEVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85650-04-0 | |
| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)
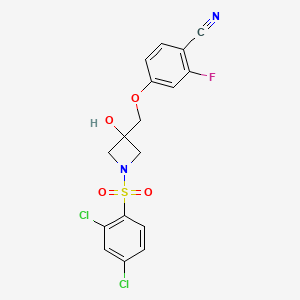
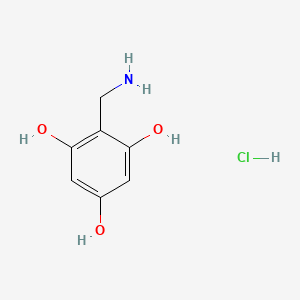

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)
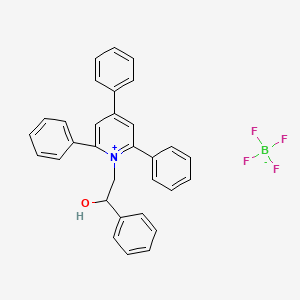
![3-(2H-1,3-benzodioxol-5-yl)-5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2441998.png)

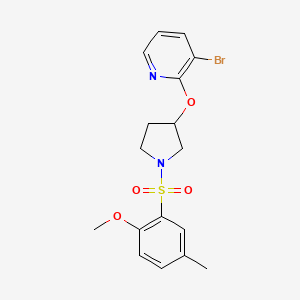
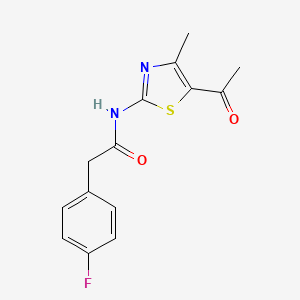

![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)
![1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B2442007.png)
